N-methyl-1-(1-propoxycyclopentyl)methanamine

Catalog No.
S14167265
CAS No.
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-1-(1-propoxycyclopentyl)methanamine

Product Name

N-methyl-1-(1-propoxycyclopentyl)methanamine

IUPAC Name

N-methyl-1-(1-propoxycyclopentyl)methanamine

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-3-8-12-10(9-11-2)6-4-5-7-10/h11H,3-9H2,1-2H3

InChI Key

AUIIUFUDVBZJFT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCCC1)CNC

N-methyl-1-(1-propoxycyclopentyl)methanamine is a chemical compound characterized by its unique structure, which includes a cyclopentyl ring and a propoxy group. This compound belongs to the class of amines and has garnered interest due to its potential pharmacological properties. The molecular formula for N-methyl-1-(1-propoxycyclopentyl)methanamine can be represented as C12H17NC_{12}H_{17}N, indicating the presence of carbon, hydrogen, and nitrogen atoms in its structure.

Such as:

  • Alkylation: The nitrogen atom can undergo alkylation reactions, where it reacts with alkyl halides to form higher-order amines.
  • Acid-Base Reactions: As a basic amine, it can accept protons in acidic environments, forming ammonium salts.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in substitution reactions with electrophiles.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.

Research on similar compounds suggests that N-methyl-1-(1-propoxycyclopentyl)methanamine may exhibit significant biological activities. Compounds with similar structures have been shown to interact with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. For instance, related cycloalkylamines have demonstrated potential antidepressant effects by inhibiting the reuptake of these neurotransmitters .

The synthesis of N-methyl-1-(1-propoxycyclopentyl)methanamine typically involves multi-step organic reactions:

  • Formation of Cyclopentyl Ring: Starting materials such as cyclopentene can be used to construct the cyclopentyl moiety.
  • Propoxylation: The introduction of the propoxy group may be achieved through etherification reactions using propanol and an appropriate catalyst.
  • Methylation: The final step involves the methylation of the amine group, often using methyl iodide or another methylating agent in the presence of a base.

These methods allow for the efficient production of the target compound while minimizing by-products.

N-methyl-1-(1-propoxycyclopentyl)methanamine is primarily researched for its potential applications in:

  • Pharmaceutical Development: Its structural properties suggest it could serve as a lead compound for developing new antidepressants or other psychoactive medications.
  • Chemical Research: The compound may be utilized in studies exploring receptor interactions and drug design methodologies.

Interaction studies involving N-methyl-1-(1-propoxycyclopentyl)methanamine could focus on its binding affinity to various neurotransmitter receptors. Preliminary studies on structurally similar compounds indicate that they may exhibit selective inhibition or activation of serotonin and dopamine transporters, which are critical targets for treating mood disorders .

Several compounds share structural similarities with N-methyl-1-(1-propoxycyclopentyl)methanamine, including:

  • N-methyl-1-cyclopentylmethanamine: Lacks the propoxy group but retains a cyclopentyl structure.
  • N-methyl-1-(phenylcyclohexyl)methanamine: Contains a phenyl group instead of propoxy, showing strong interaction with neurotransmitter systems .
  • N-cyclopropyl-N-methylmethanamine: Features a cyclopropyl ring, which may alter its pharmacological profile.

Comparison Table

Compound NameStructure FeaturesPotential Activity
N-methyl-1-(1-propoxycyclopentyl)methanamineCyclopentyl + PropoxyModulates serotonin/dopamine
N-methyl-1-cyclopentylmethanamineCyclopentyl onlySimilar activity profile
N-methyl-1-(phenylcyclohexyl)methanaminePhenyl + CyclohexaneStronger interaction with receptors
N-cyclopropyl-N-methylmethanamineCyclopropyl instead of cyclopentylDifferent pharmacological effects

This table highlights how variations in structure affect potential biological activity and therapeutic applications, emphasizing the uniqueness of N-methyl-1-(1-propoxycyclopentyl)methanamine within this class of compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.162314293 g/mol

Monoisotopic Mass

171.162314293 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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